molecular formula C18H24N2O4 B2828652 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide CAS No. 2034311-53-8

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide

Cat. No.: B2828652
CAS No.: 2034311-53-8
M. Wt: 332.4
InChI Key: BWGHCGGYMAPHQI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide is a chemical reagent designed for the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Its core structure features a protease-cleavable valine-citrulline (Val-Cit) dipeptide motif, which is masked as a 3-(o-tolyl)propanamide, linked to a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer and a polyethylene glycol (PEG) chain that terminates in an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive acylating agent that selectively forms stable amide bonds with primary amines, such as lysine residues on antibodies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3418611/]. This design is critical for creating stable linker-payload constructs. The Val-Cit dipeptide is a well-established substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells [https://pubs.acs.org/doi/10.1021/bc050356k]. Upon internalization of the ADC into a target cell, the linker is cleaved by cathepsin B, triggering a 1,6-elimination of the PABC spacer to release the active payload, such as a potent cytotoxic agent like monomethyl auristatin E (MMAE). The incorporation of the PEG moiety enhances the aqueous solubility of the conjugate and can help modulate its pharmacokinetics by reducing aggregation. Consequently, this compound serves as a valuable tool for researchers in the field of targeted cancer therapy, enabling the development and optimization of novel ADC constructs with controlled drug release mechanisms. It is intended for use by qualified scientific professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-14-4-2-3-5-15(14)6-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-5H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGHCGGYMAPHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced via an etherification reaction, where an appropriate alcohol reacts with an alkyl halide in the presence of a base.

    Introduction of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts acylation reaction, where a toluene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions can include halides, acids, bases, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()

Structural Features :

  • Core : Fullerene (C60) functionalized with malonate.
  • Side Chains : Ethoxyethyl linkers terminating in dioxopyrrolidinyl esters.
  • Functional Groups: Dioxopyrrolidinyl (reactive ester), malonate (electron-deficient dienophile).

Comparison :

Property Target Compound C60–Malonate Derivative
Molecular Weight ~376.41 g/mol ~1,300 g/mol (estimated)
Solubility Moderate in DMSO Low (fullerene core reduces polarity)
Reactivity Amine-reactive via dioxopyrrolidinyl Amine-reactive ester; fullerene enables photodynamic applications
Applications Drug conjugation, crosslinking Fullerene-based drug delivery, nanomaterials

The C60 derivative’s fullerene core introduces unique electronic properties, enabling photodynamic therapy applications, but reduces solubility compared to the target compound’s simpler structure. Both share dioxopyrrolidinyl-mediated reactivity, though the fullerene derivative requires specialized conjugation conditions (e.g., DCC/NHS activation) .

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide Trifluoroacetic Acid Salt (CAS 870487-43-7) ()

Structural Features :

  • Backbone : Extended polyether chain (3,6,9,12-tetraoxapentadecyl).
  • Functional Groups : Dioxopyrrolidinyl, hydrazinyl, trifluoroacetic acid (TFA) salt.

Comparison :

Property Target Compound CAS 870487-43-7
Molecular Weight ~376.41 g/mol 628.65 g/mol (including TFA salt)
Solubility Moderate in DMSO High (polyether chain enhances aqueous solubility)
Reactivity Amine-reactive Dual reactivity: dioxopyrrolidinyl (amine) and hydrazinyl (aldehyde/ketone)
Applications Small-molecule conjugation Bioconjugation in hydrophilic environments (e.g., PEGylation)

The extended polyether chain in CAS 870487-43-7 significantly improves water solubility, making it suitable for aqueous-phase reactions. Its hydrazinyl group expands conjugation versatility compared to the target compound’s single reactive site. However, the TFA salt may complicate purification or storage stability .

Drospirenone/Ethinyl Estradiol-Related Impurities ()

While the compounds listed (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) are structurally distinct, their analytical profiling provides insights into methodologies applicable to the target compound. For example:

  • Chromatographic Techniques : USP methods for detecting impurities (e.g., HPLC with UV detection) could be adapted for quality control of the target compound.
  • Functional Group Stability: The presence of labile groups (e.g., methylamino in ) underscores the need for stability studies, particularly for the dioxopyrrolidinyl group, which may hydrolyze under acidic/basic conditions.

Research Findings and Key Insights

  • Synthetic Routes : The target compound’s dioxopyrrolidinyl group can be synthesized via NHS/DCC-mediated activation, similar to ’s methodology .
  • Reactivity vs. Stability : Dioxopyrrolidinyl esters offer faster conjugation kinetics than NHS esters but may exhibit lower hydrolytic stability.
  • Structural Trade-offs : Shorter ethoxyethyl chains (target compound) improve cell membrane permeability, while longer polyether chains (CAS 870487-43-7) enhance solubility for biomedical applications .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of anticonvulsant drugs. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O4S
  • Molecular Weight : 338.42 g/mol
  • Purity : Typically around 95%

This compound features a pyrrolidinone ring, an ethoxyethyl chain, and a tolyl group, which contribute to its unique biological properties. The presence of the 2,5-dioxopyrrolidin structure is notable for its association with various therapeutic activities, including anticonvulsant effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Interaction with Glutamate Transporters

Recent studies suggest that compounds with similar structures can act as positive allosteric modulators (PAMs) of glutamate transporters like EAAT2. This modulation enhances glutamate uptake in neuronal cultures, which is crucial for maintaining excitatory neurotransmission and preventing excitotoxicity associated with seizures .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of related compounds in various animal models. For example:

  • Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants by inducing seizures through electrical stimulation. Compounds similar to this compound have demonstrated significant protective effects against induced seizures.
  • Pentylenetetrazole (PTZ) Test : This model assesses the ability of compounds to prevent seizures induced by PTZ. Compounds with similar structures have shown promising results in reducing seizure frequency and severity in this model .

Study 1: Anticonvulsant Screening

In a study evaluating a series of pyrrolidine derivatives, several compounds showed significant protection in both MES and PTZ seizure models at doses around 100 mg/kg. Notably, some compounds exhibited better safety profiles compared to traditional anticonvulsants like valproic acid .

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)Safety Profile
Compound A67.6542.83Favorable
Compound B54.9050.29Favorable
This compoundTBDTBDTBD

Study 2: Pharmacokinetics and Toxicology

Further pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. These findings support their potential for clinical development as effective antiepileptic drugs .

Q & A

Basic: What are the key synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidinone core via cyclization or functionalization of pre-existing pyrrolidinone derivatives.
  • Step 2: Introduction of the ethoxyethyl linker using alkylation or nucleophilic substitution, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Step 3: Attachment of the 3-(o-tolyl)propanamide moiety via amide bond formation, requiring activation of carboxylic acid groups (e.g., NHS esters) .
  • Purification: Column chromatography or recrystallization ensures high purity. Analytical validation via HPLC and NMR is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: Confirms structural integrity, particularly the o-tolyl group (aromatic protons at ~7.0–7.5 ppm) and pyrrolidinone ring (δ 2.5–3.5 ppm) .
  • HPLC/MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS to confirm [M+H]+ ion) .
  • X-ray Crystallography: Resolves stereochemistry, though single-crystal growth may require optimized solvent systems .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency for amide bond formation .
  • Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates NHS ester activation .
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps like cyclization .
  • Stepwise Monitoring: TLC or in situ IR spectroscopy identifies intermediate stability .

Advanced: What methodologies assess this compound’s biological activity in preclinical models?

  • In Vivo Anticonvulsant Models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests evaluate seizure suppression, with dose-response curves (ED₅₀ calculations) .
  • Metabolic Stability Assays: Incubation with human liver microsomes (HLM) identifies cytochrome P450 interactions; LC-MS/MS quantifies parent compound degradation .
  • Target Engagement Studies: Radioligand binding or SPR (surface plasmon resonance) measures affinity for putative targets (e.g., enzymes or receptors) .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs?

  • Systematic Substituent Variation: Compare o-tolyl with meta/para-substituted aryl groups to isolate electronic/steric effects .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding pocket interactions; MD simulations assess conformational stability .
  • Pharmacokinetic Profiling: Correlate in vitro potency (IC₅₀) with in vivo efficacy to distinguish target-specific effects from bioavailability limitations .

Advanced: What experimental conditions affect compound stability?

  • pH Sensitivity: Stability in buffers (pH 4–9) assessed via accelerated degradation studies; acidic conditions may hydrolyze the pyrrolidinone ring .
  • Light/Temperature: Store at –20°C in amber vials to prevent photodegradation of the o-tolyl group .
  • Solution Stability: Use non-nucleophilic solvents (e.g., DMSO) for long-term storage; avoid aqueous solutions unless lyophilized .

Advanced: How to achieve regioselective modifications of the ethoxyethyl linker?

  • Protection/Deprotection Strategies: Temporarily mask reactive sites (e.g., tert-butyldimethylsilyl ethers) to direct functionalization .
  • Click Chemistry: Azide-alkyne cycloaddition selectively modifies terminal ethoxy groups without affecting the pyrrolidinone core .

Advanced: What in silico approaches predict this compound’s off-target interactions?

  • QSAR Models: Train algorithms on datasets of pyrrolidinone derivatives to forecast ADMET properties .
  • Phylogenetic Analysis: Compare target homology across species to anticipate cross-reactivity .
  • Druggability Scoring: Tools like SwissADME prioritize synthesizable analogs with favorable lipophilicity (LogP <5) and solubility (>50 µM) .

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